molecular formula C13H23NO5 B11756269 1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

Katalognummer: B11756269
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: ONDKIQFKYPHHOG-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl and ethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of Substituents: The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.

    1-tert-butyl 2-ethyl (2R,3R)-3-hydroxycyclohexane-1,2-dicarboxylate: Similar structure but with a cyclohexane ring.

Uniqueness

1-tert-butyl 2-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific combination of substituents and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Eigenschaften

Molekularformel

C13H23NO5

Molekulargewicht

273.33 g/mol

IUPAC-Name

1-O-tert-butyl 2-O-ethyl (2R,3R)-3-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1

InChI-Schlüssel

ONDKIQFKYPHHOG-NXEZZACHSA-N

Isomerische SMILES

CCOC(=O)[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)O

Kanonische SMILES

CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.